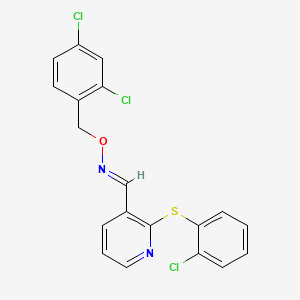

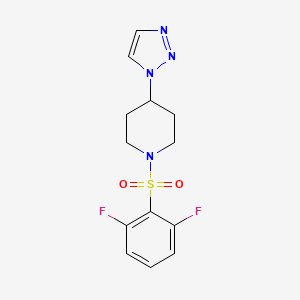

2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

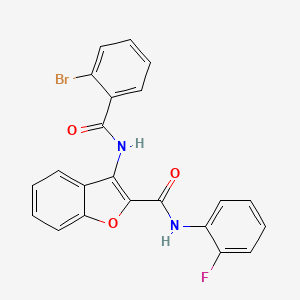

The compound “2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime” is a versatile chemical compound frequently employed in scientific research due to its diverse applications, ranging from medicinal chemistry to material science. It is offered by Benchchem for scientific research .

Molecular Structure Analysis

The compound has a complex molecular structure. The InChI code for the compound is1S/C12H8ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-8H . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.72 g/mol . Its melting point is between 108-110 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of aromatic diketoximes and their complexes with nickel salts has been explored, indicating the wide use of oximes in synthetic chemistry. Oximes are known to easily transform into other classes of organic compounds and can be used as intermediates in fine organic synthesis. They exhibit a wide spectrum of biocidal action and are used in the preparation of various drugs due to their versatile biological activity (Musaev et al., 2020). This suggests the potential utility of similar compounds in creating complex heterocyclic and aromatic structures for various applications.

Catalysis and Oxidation Reactions

The catalytic activity of oxo-rhenium complexes in the oxidation of alcohols, using a sulfoxide as an oxidant agent, demonstrates the efficiency of these complexes for selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. This highlights the potential of sulfur and oxime derivatives in catalytic oxidation processes (Sousa et al., 2013).

Organic Synthesis and Pharmaceutical Applications

Research on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence indicates the potential for developing novel compounds with specific light-emitting properties. These compounds could be utilized in the design of new materials for sensors or imaging applications (Watanabe et al., 2010).

Environmental Applications

The study of heterogeneous activation of Oxone using cobalt oxides for the oxidation of chlorophenol demonstrates the application of sulfur and oxime derivatives in environmental remediation. This research provides insights into the use of such compounds in the degradation of hazardous organic pollutants (Anipsitakis et al., 2005).

Safety and Hazards

properties

IUPAC Name |

(E)-1-[2-(2-chlorophenyl)sulfanylpyridin-3-yl]-N-[(2,4-dichlorophenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl3N2OS/c20-15-8-7-14(17(22)10-15)12-25-24-11-13-4-3-9-23-19(13)26-18-6-2-1-5-16(18)21/h1-11H,12H2/b24-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFZLOJSGQYWSD-BHGWPJFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=C(C=CC=N2)C=NOCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)SC2=C(C=CC=N2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Chlorophenyl)sulfanyl)nicotinaldehyde O-(2,4-dichlorobenzyl)oxime | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)

![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)

![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)

![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)

![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2675092.png)